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Compound of Interest

Compound Name:
1-(3'-Chlorobiphenyl-3-yl)-

ethylamine

CAS No.: 1247711-55-2

Cat. No.: B1400739 Get Quote

Part 1: Executive Summary & Chemical Identity[1]
1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a "privileged scaffold" intermediate used primarily in

the synthesis of G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors.[1] Its

structure features a biphenyl core with a chiral ethylamine handle, making it a critical synthon

for introducing chirality and hydrophobic bulk into drug candidates.[1]
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Property Detail

Chemical Name 1-(3'-Chlorobiphenyl-3-yl)-ethylamine

CAS Number 1247711-55-2

Synonyms -Amino-3'-chloro-3-ethylbiphenyl; 3-(1-

Aminoethyl)-3'-chlorobiphenyl

Molecular Formula

C

H

ClN

Molecular Weight 231.72 g/mol

Chirality

Contains one stereocenter at the

-carbon (benzylic position).[1][2][3] Can exist as

(

)- or (

)-enantiomers, though CAS 1247711-55-2

typically refers to the racemic or unspecified

form.[1]

Structural Significance
The compound combines two essential pharmacophoric elements:[1]

The Biphenyl Core: Provides a rigid, hydrophobic scaffold that can occupy deep lipophilic

pockets in target proteins (e.g., the allosteric site of the Calcium-Sensing Receptor, CaSR).

[1]

The

-Methylbenzylamine Motif: A versatile chiral handle that allows for the formation of
diastereomeric salts for resolution or direct asymmetric synthesis.[1] It often serves as a
hydrogen bond donor/acceptor in the active site.[1]
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Part 2: Synthetic Pathways & Protocols[1]
The synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine is best approached via a modular

strategy, allowing for the independent modification of the biphenyl rings.[1] The most robust

route involves a Suzuki-Miyaura Cross-Coupling followed by Reductive Amination.[1]

Pathway A: The Modular "Ketone-First" Route
(Recommended)
This pathway is preferred for its scalability and the stability of intermediates.[1]

Step 1: Suzuki Coupling

Reactants: 3-Bromoacetophenone + 3-Chlorophenylboronic acid.[1]

Catalyst: Pd(PPh

)

or Pd(dppf)Cl

.[1]

Base: K

CO

or Na

CO

.[1]

Solvent: Toluene/Ethanol/Water or DME/Water.[1]

Product: 1-(3'-Chlorobiphenyl-3-yl)ethanone (Intermediate 1).[1]

Step 2: Reductive Amination (Asymmetric or Racemic)
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Reactants: Intermediate 1 + Ammonium Acetate (for racemic) or Chiral Sulfinamide (for

asymmetric).[1]

Reductant: NaBH

CN or NaBH(OAc)

.[1]

Product: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine.[1]

Pathway Visualization (Graphviz)[1]
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Suzuki Coupling
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80°C, 12h

3-Chlorophenylboronic acid

Target:
1-(3'-Chlorobiphenyl-3-yl)-ethylamine

(CAS 1247711-55-2)

Reductive Amination
NH4OAc, NaBH3CN

MeOH, RT

Click to download full resolution via product page

Figure 1: Modular synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine via Suzuki coupling and

reductive amination.

Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of racemic 1-(3'-Chlorobiphenyl-3-yl)-ethylamine.

Step 1: Synthesis of 1-(3'-Chlorobiphenyl-3-yl)ethanone

Setup: In a 250 mL round-bottom flask, dissolve 3-bromoacetophenone (10.0 mmol) and 3-

chlorophenylboronic acid (11.0 mmol) in 1,2-dimethoxyethane (DME, 40 mL).

Degassing: Bubble nitrogen through the solution for 15 minutes to remove oxygen (critical for

Pd catalyst longevity).

Catalysis: Add Pd(dppf)Cl
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(0.5 mmol) and aqueous Na

CO

(2M, 15 mL).

Reaction: Reflux at 85°C for 12 hours under nitrogen. Monitor by TLC (Hexane/EtOAc 4:1).

[1]

Workup: Cool to RT, dilute with water, extract with EtOAc (3x). Wash organics with brine, dry

over Na

SO

, and concentrate.[1]

Purification: Flash chromatography (SiO

, Hexane/EtOAc gradient).

Step 2: Reductive Amination

Imine Formation: Dissolve the ketone (5.0 mmol) in dry Methanol (25 mL). Add Ammonium

Acetate (50.0 mmol, 10 eq). Stir at RT for 1 hour.

Reduction: Cool to 0°C. Add NaBH

CN (7.5 mmol) portion-wise.

Completion: Allow to warm to RT and stir overnight.

Quench: Carefully add 1N HCl to pH < 2 (destroys excess hydride and hydrolyzes borate

complexes). Stir for 30 mins.

Isolation: Basify with 1N NaOH to pH > 10. Extract with DCM (3x).[1]

Salt Formation (Optional but Recommended): Treat the crude amine with HCl in ether to

precipitate the hydrochloride salt for easy storage and characterization.[1]

Part 3: Applications in Drug Discovery[1]
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This scaffold is not merely a passive linker; it is an active pharmacophore used to probe the

"hydrophobic clamp" regions of target proteins.[1]

Calcilytics and Calcimimetics (CaSR Modulators)
The biphenyl-ethylamine motif is structurally homologous to the pharmacophore found in

Cinacalcet (Sensipar) and Fendiline.[1]

Mechanism: The biphenyl group inserts into the transmembrane domain (TMD) of the

Calcium-Sensing Receptor (CaSR), acting as an allosteric modulator.[1]

SAR Insight: The 3'-chloro substituent provides a halogen bond or fills a specific hydrophobic

sub-pocket, often increasing potency compared to the unsubstituted biphenyl.[1]

Kinase Inhibition
Biphenyl amines serve as hinge-binders or hydrophobic back-pocket binders in Type II kinase

inhibitors.[1]

Design Strategy: The amine nitrogen can form hydrogen bonds with the hinge region (e.g.,

Glu/Leu residues), while the biphenyl tail extends into the hydrophobic pocket adjacent to the

ATP-binding site.[1]

SAR Logic Diagram (Graphviz)
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Figure 2: Structure-Activity Relationship (SAR) map for the 1-(3'-Chlorobiphenyl-3-yl)-
ethylamine scaffold.

Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are

expected.
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Technique Expected Signal / Characteristic

H NMR (400 MHz, CDCl

)

~7.2–7.6 (m, 8H, Biphenyl Ar-H)

~4.2 (q, 1H, -CH(NH

)CH

)

~1.4 (d, 3H, -CH(NH

)CH

)

~1.5 (br s, 2H, -NH

)

C NMR

~14 signals expected.[1][2] Key peaks: Carbonyl

C (absent), Aliphatic CH (~50 ppm), Methyl CH

(~25 ppm), Biphenyl junction carbons.[1]

Mass Spectrometry (ESI)

[M+H]

= 232.08 (approx).[1] Look for characteristic

Chlorine isotope pattern (

Cl/

Cl ratio of 3:1).[1]

HPLC Purity

Retention time will vary by column (C18

recommended). Monitor at 254 nm (biphenyl

absorption).

Part 5: Safety & Handling
Hazards: As a primary amine, the compound is likely an irritant to eyes, skin, and the

respiratory system.[1] The biphenyl moiety suggests potential for aquatic toxicity.[1]
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can absorb CO

from the air to form carbamates.[1]

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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